molecular formula C10H8Cl2N2O B11942859 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 24515-10-4

4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11942859
CAS No.: 24515-10-4
M. Wt: 243.09 g/mol
InChI Key: UJFNZIVFAMOQEI-UHFFFAOYSA-N
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Description

4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a molecular formula of C10H10Cl2N2O. It is known for its diverse chemical properties and applications in various fields, including chemistry, biology, and medicine. This compound is part of the pyrazolone family, which is characterized by a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4,4-dichloro-2,4-dihydro-3H-pyrazol-3-one with methyl and phenyl substituents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the dichloro substituents but shares the core pyrazolone structure.

    4,4-Dichloro-2,4-dihydro-3H-pyrazol-3-one: Similar structure but without the methyl and phenyl groups.

Uniqueness

4,4-Dichloro-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both dichloro and phenyl substituents, which confer distinct chemical properties and potential biological activities compared to its analogs .

Properties

CAS No.

24515-10-4

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

4,4-dichloro-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C10H8Cl2N2O/c1-7-10(11,12)9(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

UJFNZIVFAMOQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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